molecular formula C15H18N2O3S B6369120 5-(3-T-Butylsulfamoylphenyl)-2-hydroxypyridine CAS No. 1261982-80-2

5-(3-T-Butylsulfamoylphenyl)-2-hydroxypyridine

Cat. No.: B6369120
CAS No.: 1261982-80-2
M. Wt: 306.4 g/mol
InChI Key: IQPVOEJYOFYACW-UHFFFAOYSA-N
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Description

5-(3-T-Butylsulfamoylphenyl)-2-hydroxypyridine is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties This compound features a pyridine ring substituted with a hydroxyl group and a phenyl ring bearing a t-butylsulfamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-T-Butylsulfamoylphenyl)-2-hydroxypyridine typically involves multi-step organic reactions. One common approach starts with the nitration of 3-t-butylsulfamoylbenzene to introduce a nitro group, followed by reduction to form the corresponding amine. This amine is then subjected to a coupling reaction with 2-hydroxypyridine under controlled conditions to yield the target compound. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize waste. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the consistent production of high-quality material.

Chemical Reactions Analysis

Types of Reactions

5-(3-T-Butylsulfamoylphenyl)-2-hydroxypyridine undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride (NaBH₄).

    Substitution: Electrophiles like halogens (Cl₂, Br₂) or nitrating agents (HNO₃) under acidic conditions.

Major Products

    Oxidation: Formation of 5-(3-T-Butylsulfamoylphenyl)-2-pyridone.

    Reduction: Formation of 5-(3-T-Butylsulfamoylphenyl)-2-aminopyridine.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

5-(3-T-Butylsulfamoylphenyl)-2-hydroxypyridine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.

    Medicine: Explored for its therapeutic potential in treating diseases due to its unique pharmacophore.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 5-(3-T-Butylsulfamoylphenyl)-2-hydroxypyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and sulfamoyl groups play crucial roles in binding to active sites, modulating the activity of the target proteins. This interaction can lead to inhibition or activation of biochemical pathways, depending on the context.

Comparison with Similar Compounds

Similar Compounds

    5-(3-T-Butylsulfamoylphenyl)-2-aminopyridine: Similar structure but with an amino group instead of a hydroxyl group.

    5-(3-T-Butylsulfamoylphenyl)-2-pyridone: Oxidized form with a ketone group.

Uniqueness

5-(3-T-Butylsulfamoylphenyl)-2-hydroxypyridine is unique due to the presence of both hydroxyl and sulfamoyl groups, which confer distinct reactivity and binding properties. This makes it a valuable compound for diverse applications in research and industry.

Properties

IUPAC Name

N-tert-butyl-3-(6-oxo-1H-pyridin-3-yl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3S/c1-15(2,3)17-21(19,20)13-6-4-5-11(9-13)12-7-8-14(18)16-10-12/h4-10,17H,1-3H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQPVOEJYOFYACW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NS(=O)(=O)C1=CC=CC(=C1)C2=CNC(=O)C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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